(E)-Ethyl 3-oxohex-4-enoate
Description
Contextualization within Beta-Keto Esters and Alpha,Beta-Unsaturated Carbonyl Systems
(E)-Ethyl 3-oxohex-4-enoate is structurally classified as both a beta-keto ester and an alpha,beta-unsaturated carbonyl compound. fiveable.mewikipedia.org This duality is central to its chemical behavior.
Beta-Keto Ester Moiety: A beta-keto ester possesses a ketone group positioned on the carbon atom beta to the ester's carbonyl group. fiveable.me This arrangement significantly increases the acidity of the alpha-hydrogens (the protons on the carbon between the two carbonyls). This acidity facilitates the formation of a resonance-stabilized enolate, a potent nucleophile crucial for forming new carbon-carbon bonds in reactions like the Claisen condensation. fiveable.meresearchgate.net
Alpha,Beta-Unsaturated Carbonyl System: This system consists of a carbon-carbon double bond conjugated with a carbonyl group. wikipedia.orgfiveable.me The conjugation creates an electron-deficient system, delocalizing the electrophilic nature of the carbonyl carbon to the β-carbon. fiveable.melibretexts.org Consequently, this part of the molecule is susceptible to nucleophilic attack at the β-carbon, a process known as conjugate or Michael addition. fiveable.melibretexts.orguobabylon.edu.iq
The presence of both systems in this compound provides multiple reactive sites, allowing chemists to perform a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 25654-09-5 fluorochem.co.ukkeyorganics.net |
| Molecular Formula | C₈H₁₂O₃ keyorganics.net |
| Molecular Weight | 156.18 g/mol keyorganics.net |
| IUPAC Name | ethyl (4E)-3-oxohex-4-enoate fluorochem.co.uk |
| Canonical SMILES | CCOC(=O)CC(=O)\C=C\C fluorochem.co.uk |
Significance as a Versatile Building Block in Synthetic Organic Chemistry
The dual functionality of this compound makes it a highly versatile building block in organic synthesis. researchgate.netrsc.org Chemists can selectively target one functional group over the other or devise reaction cascades that involve both, leading to the efficient construction of complex molecules.
The electrophilic nature of both the carbonyl carbon and the β-carbon allows for controlled reactions with various nucleophiles. libretexts.org For example, softer nucleophiles tend to favor the 1,4-conjugate addition at the β-carbon, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition). libretexts.org The acidic α-protons of the beta-keto ester portion can be selectively removed to form an enolate, which can then act as a nucleophile in subsequent reactions. fiveable.me
This controlled reactivity has been exploited in the synthesis of natural products and their analogues. For instance, derivatives of ethyl hexenoate have been used as starting materials or key intermediates in the synthesis of the aglycones of complex antibiotics like the altromycins and kidamycin. nih.gov The ability to manipulate the compound's functional groups is crucial for creating the specific stereochemistry and ring structures found in these natural products. nih.gov Furthermore, related unsaturated β-ketoesters are employed in various chemical transformations, including cyclization reactions to form new heterocyclic systems. rsc.orgresearchgate.net
Table 2: Key Reactive Sites of this compound
| Site | Functional Group System | Type of Reactivity | Common Reactions |
|---|---|---|---|
| C-2 (α-carbon) | Beta-Keto Ester | Nucleophilic (after deprotonation) | Alkylation, Acylation |
| C-3 (keto-carbonyl) | Ketone / Beta-Keto Ester | Electrophilic | Nucleophilic Addition |
| C-4 (β-carbon) | α,β-Unsaturated System | Electrophilic | Conjugate (Michael) Addition fiveable.me |
| C-1 (ester-carbonyl) | Ester | Electrophilic | Transesterification, Amidation rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-oxohex-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHNZKGIRQKAX-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)/C=C/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for E Ethyl 3 Oxohex 4 Enoate and Its Analogues
Stereoselective and Enantioselective Approaches
The creation of specific stereoisomers of (E)-Ethyl 3-oxohex-4-enoate and its analogues is critical for their application in the synthesis of complex target molecules. Both organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high levels of enantioselectivity. au.dkchiralpedia.com
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, offering an alternative to metal-based catalysts. au.dknih.gov This field has provided novel strategies for the asymmetric synthesis of chiral molecules. cardiff.ac.uksioc-journal.cn
One notable example involves a three-component organocatalytic asymmetric domino reaction. This process can involve substrates like ethyl 3-oxohex-4-enoate, showcasing the utility of organocatalysts in constructing complex chiral molecules from simple precursors. scispace.com In a related study, primary amine catalysts have been effectively used for the enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. For instance, the reaction with ethyl (E)-5-oxohex-2-enoate, an isomer of the target compound, proceeded with good reactivity, yielding the desired product in 68% yield and with a high enantiomeric excess (ee) of 95%. beilstein-journals.org This highlights the potential of organocatalytic methods for creating chiral centers in molecules structurally related to this compound.
| Catalyst Type | Reaction | Substrate Analogue | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Primary Amine | 1,4-Michael Addition | Ethyl (E)-5-oxohex-2-enoate | 68 | 95 | beilstein-journals.org |
Transition-metal catalysis is a cornerstone of asymmetric synthesis, providing efficient pathways to a wide array of chiral compounds. chiralpedia.comsnnu.edu.cn These methods often rely on chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. diva-portal.org
Strategies for the stereoselective synthesis of quaternary carbon centers, which are common in complex natural products, have been developed using transition metal-catalyzed alkylation of enolate compounds. caltech.edu For example, palladium-catalyzed asymmetric allylic alkylation of β-ketoesters has been shown to produce α-quaternary ketones with high yields and enantioselectivity. caltech.edu Furthermore, copper-catalyzed cascade cyclization reactions of enynones have been developed for the synthesis of substituted 1H-indenes under mild conditions. acs.org While not directly involving this compound, these methodologies demonstrate the power of transition metals in catalyzing complex asymmetric transformations on structurally related unsaturated ketoesters.
Chemoenzymatic Synthesis and Biocatalytic Routes
Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and can exhibit remarkable regio- and stereoselectivity, which is particularly valuable in the synthesis of chiral intermediates. researchgate.net
A notable chemoenzymatic approach has been developed for the synthesis of the natural product rugulactone. mdpi.com This strategy involves the asymmetric enzymatic reduction of a keto ester intermediate, methyl 3-oxohex-5-enoate, which is a close analogue of this compound. mdpi.com A screening of various ketoreductases (Kreds) revealed that several enzymes, including Kred-119, provided excellent conversion (>99%) and high enantioselectivity (>99% ee) in the reduction of the ketone functionality to a chiral alcohol. mdpi.com
Similarly, a dual-enzyme system comprising a ketoreductase (KRED) and Lactobacillus kefir Dehydrogenase (LkADH) has been shown to be effective in converting 3-oxohex-5-enoates into (3R)-3-hydroxyl-5-hexenoates. acs.org The immobilization of these enzymes in polyvinyl alcohol (PVA) particles enhanced their stability and reusability. In a continuous-flow process, this system achieved complete conversion of tert-butyl 3-oxohex-5-enoate to tert-butyl (3R)-3-hydroxyl-5-hexenoate with a 93% isolated yield and excellent stereoselectivity (>99.9% ee). acs.org Another innovative biocatalytic approach utilizes lemon juice as both the solvent and catalyst for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones from ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates, demonstrating the potential of unconventional, green catalytic systems. researchgate.net
| Biocatalyst System | Substrate | Product | Conversion (%) | Yield (%) | ee (%) | Reference |
| Ketoreductase (Kred-119) | Methyl 3-oxohex-5-enoate | (S)-Methyl 3-hydroxyhex-5-enoate | >99 | 79 | >99 | mdpi.com |
| KRED/LkADH@PVA | tert-Butyl 3-oxohex-5-enoate | tert-Butyl (3R)-3-hydroxyl-5-hexenoate | 100 | 93 | >99.9 | acs.org |
Development of Novel Synthetic Routes
The development of new synthetic pathways to this compound and its analogues is crucial for expanding their accessibility and utility. Research in this area focuses on creating efficient and versatile methods, including condensation reactions and tandem sequences that build molecular complexity in a single operation.
Condensation reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. The synthesis of analogues of this compound can be achieved through various condensation strategies. For example, Knoevenagel condensation of 4-oxo-4H-chromene-3-carbaldehydes has been used to prepare ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates, which are structurally related vinylogous ketoesters. researchgate.net Claisen condensation is another classical method mentioned for the synthesis of related compounds.
The derivatization of the core structure of ethyl 3-oxohex-4-enoate allows for the creation of a library of analogues with diverse functionalities. umn.edu For instance, the reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with binucleophiles like hydrazine (B178648) leads to the formation of new pyrazole (B372694) derivatives through a reaction cascade initiated by a Michael addition. researchgate.net
Tandem and cascade reactions offer an elegant and efficient approach to synthesizing complex molecules by combining multiple bond-forming events in a single pot without isolating intermediates. A novel one-pot synthesis of γ,δ-unsaturated β-ketoesters, which are analogues of this compound, has been developed through thermal cascade reactions of α-diazo-β-ketoesters and enol ethers. rsc.org This method provides access to a variety of substituted ketoesters in good yields. rsc.org
Another example is the copper-catalyzed intramolecular cascade reaction of conjugated enynones, which proceeds through a 5-exo-dig cyclization to form a copper carbene intermediate, ultimately leading to the formation of substituted 1H-indenes. acs.org Tandem chemical processes have also been employed in the synthesis of bioactive natural products, where a Michael addition followed by a Wittig reaction on a cyclopentane-1,3-dione derivative generates an (E)-2-alkyl-2-(5-oxohex-3-en-1-yl)cyclopentane-1,3-dione structure. umich.edu These examples underscore the power of cascade reactions to rapidly build molecular complexity from simple starting materials.
Reactivity Profiles and Mechanistic Investigations of E Ethyl 3 Oxohex 4 Enoate
Nucleophilic Addition Reactions
The presence of a conjugated system in (E)-Ethyl 3-oxohex-4-enoate allows for two primary modes of nucleophilic attack: a direct 1,2-addition to the ketone carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon of the enoate system.
Regioselectivity and Stereoselectivity in Conjugate Additions
The regiochemical outcome of nucleophilic additions to α,β-unsaturated ketoesters is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, which include enolates, amines, thiols, and organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. pressbooks.pubmasterorganicchemistry.com This selectivity arises from the electronic properties of the conjugated system, where the β-carbon bears a partial positive charge, making it susceptible to attack by soft nucleophiles. masterorganicchemistry.com
Controlling the stereoselectivity of these additions is a significant goal in organic synthesis. Asymmetric Michael additions can be achieved by using chiral catalysts, such as chiral amines or squaramides, which can generate chiral imine intermediates or activate the substrates through hydrogen bonding. masterorganicchemistry.commdpi.com This dual activation mode can create a stereochemically defined transition state, leading to the formation of the product with high enantioselectivity. mdpi.com For example, the reaction of azadienes with α-thiocyanoindanones catalyzed by a bifunctional chiral squaramide proceeds through a highly organized transition state to afford products with excellent stereocontrol. mdpi.com A similar strategy could be employed with this compound to generate chiral centers with a defined configuration.
Reactions with 1,2-Binucleophilic Agents Leading to Heterocycles
The dicarbonyl functionality, either present initially or formed after a conjugate addition, makes this compound and its derivatives valuable precursors for the synthesis of heterocyclic compounds. The reaction with 1,2-binucleophilic agents, such as hydrazine (B178648) and its derivatives, is a common and effective method for constructing five-membered heterocycles like pyrazoles.
In a typical synthesis, a 1,3-dicarbonyl compound reacts with hydrazine in a condensation reaction followed by cyclization and dehydration to afford the pyrazole (B372694) ring. mdpi.comnih.gov For this compound, this would typically involve a preliminary step to generate a 1,3-dicarbonyl system, as the native structure is a β-ketoester. However, it can react directly with substituted hydrazines at the β-ketoester moiety. A well-established method involves the condensation of β-ketoesters with hydrazine hydrate (B1144303) in a solvent like glacial acetic acid to yield pyrazole derivatives. nih.gov This reaction provides a direct route to functionalized pyrazoles, which are scaffolds of significant interest in medicinal chemistry.
For instance, the reaction of this compound with hydrazine hydrate would be expected to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate, where the ketone and ester functionalities of the substrate react to form the heterocyclic ring.
Cyclization and Annulation Reactions
The multiple reactive sites within this compound also allow for its participation in various cyclization and annulation reactions, leading to the formation of complex cyclic and polycyclic structures.
Intramolecular Cyclization Pathways
Derivatives of β-ketoesters can undergo intramolecular cyclization to form cyclic ketones, a process that is highly valuable for constructing five- and six-membered rings. This transformation typically involves the generation of a dianion from the β-ketoester using a strong base, such as lithium diisopropylamide (LDA). cdnsciencepub.comcdnsciencepub.com The more nucleophilic α'-carbon of the dianion can then displace a leaving group located at the terminus of an alkyl chain attached to the ester. cdnsciencepub.com
For a derivative of this compound to undergo such a cyclization, it would first need to be functionalized with an appropriate alkyl chain containing a leaving group (e.g., a halide). The subsequent intramolecular alkylation of the dianion would lead to the formation of a macrocyclic β-keto lactone. cdnsciencepub.com However, this reaction can be complicated by competing elimination reactions, particularly in the formation of small and medium-sized rings. cdnsciencepub.com
Brønsted Acid-Promoted Cyclodimerization
Recent research has revealed an unprecedented diastereoselective cascade dimerization of α,β-unsaturated γ-ketoesters, such as this compound, promoted by Brønsted acids like methanesulfonic acid (MsOH). nih.gov This reaction leads to the formation of complex fused tetracyclic pyrano-ketal-lactones in a single step, creating three new bonds and three contiguous stereogenic centers. nih.govacs.org
The proposed mechanism begins with the MsOH-mediated enolization and subsequent E-to-Z isomerization of the ketoester. nih.govnih.gov The Z-isomer, which is favored and stabilized by intramolecular hydrogen bonding, acts as the key intermediate. acs.org This Z-isomer can then follow two competing pathways:
Dimerization: The Z-isomer acts as a nucleophile in a Michael addition to a molecule of the E-isomer. This is followed by a domino sequence of ketalization and lactonization steps to furnish the fused pyrano-ketal-lactone dimer. nih.govnih.gov
Lactonization: The Z-isomer can undergo a competing intramolecular trans-esterification to form a bicyclic γ-ylidene-butenolide. nih.govnih.gov
The outcome of the reaction depends on the substrate structure. For example, while many substrates produce a mixture of the dimer and the butenolide, cyclooctane-tethered enone-esters yield the dimer exclusively. acs.org Density functional theory (DFT) calculations have supported this mechanistic pathway, detailing the free-energy profiles for the key Michael addition and lactonization steps. nih.gov
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Dimer (%) | Yield of Butenolide (%) |
|---|---|---|---|---|---|---|
| 1 | MsOH | DCE | 60 | 3 | 72 | 15 |
| 2 | PTSA | DCE | 60 | 5 | 65 | 20 |
| 3 | TFA | DCE | 60 | 24 | No Conversion | |
| 4 | MsOH | Toluene | 60 | 5 | 40 | 10 |
| 5 | MsOH | CH3CN | 60 | 5 | 45 | 12 |
Data adapted from studies on α,β-unsaturated γ-ketoesters. acs.orgnih.govresearchgate.net DCE = Dichloroethane, PTSA = p-Toluenesulfonic acid, TFA = Trifluoroacetic acid.
Catalytic Transformations
The reactivity of this compound can be further enhanced and controlled through the use of catalysts. Both metal-based and organocatalytic systems have been developed to promote various transformations of unsaturated ketoesters with high efficiency and selectivity.
Lewis acids, for example, can activate the substrate for nucleophilic attack. Copper-catalyzed cascade reactions have been developed that involve the conjugate reduction of an α,β-unsaturated ester, followed by an aldol (B89426) reaction and lactonization to produce functionalized γ-lactones under mild conditions. beilstein-journals.org Such catalytic cycles provide efficient pathways to complex molecules from simple precursors.
Furthermore, organocatalysis offers a powerful tool for asymmetric transformations. Chiral amine catalysts, often derived from cinchona alkaloids, can react with the substrate to form reactive enamine or iminium ion intermediates. nih.gov This strategy has been successfully applied to the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios. nih.gov The use of an acid co-catalyst is often crucial in these reactions, as it can activate the carbonyl group for condensation with the amine catalyst while preventing unwanted side reactions. nih.gov These catalytic methods highlight the potential for developing highly stereoselective transformations involving this compound.
Metal-Catalyzed Functionalization and Rearrangements
The β,γ-unsaturated system in this compound is amenable to various metal-catalyzed transformations, which can proceed through conjugate addition or rearrangements. While specific studies on this exact molecule are limited, the reactivity can be inferred from studies on analogous β,γ-unsaturated ketoesters and related compounds.
Palladium-catalyzed reactions are prominent in the functionalization of unsaturated esters. For instance, palladium-catalyzed alkoxycarbonylation of conjugated dienes provides a route to β,γ-unsaturated esters. epa.gov Furthermore, the γ-arylation of α,β-unsaturated esters has been achieved using palladium catalysis, suggesting that a similar transformation could be possible at the γ-position of this compound. nih.govnih.gov The γ-arylation of β,γ-unsaturated ketones has also been reported, further supporting the potential for such functionalization. researchgate.net
Rhodium catalysts are also effective for conjugate additions to unsaturated carbonyl compounds. For example, rhodium-catalyzed asymmetric conjugate addition of organoboranes to α,β-unsaturated ketones is a well-established method. libretexts.org Rhodium-catalyzed alkylation of aromatic ketones with α,β-unsaturated ketones has also been demonstrated. mdpi.com These examples suggest that rhodium catalysis could be employed for the functionalization of this compound. A review on the developments of β,γ-unsaturated α-ketoesters highlights metal-catalyzed conjugate 1,4-additions with various nucleophiles, which provides a strong basis for the expected reactivity of this compound. nih.gov
| Catalyst System | Reactant | Product Type | Reference |
| Palladium Complex | Aryl Halide | γ-Aryl-β,γ-unsaturated ester | nih.govnih.gov |
| Rhodium/Chiral Ligand | Organoborane | γ-Substituted-β-keto ester | libretexts.org |
| Copper/Chiral Ligand | Grignard Reagent | γ-Alkyl-β-keto ester | libretexts.org |
Organocatalytic Functionalization of the Keto-Enolate System
The keto-enolate system of this compound is a key feature that allows for a range of organocatalytic functionalizations. The acidic protons at the α-position can be removed by a basic organocatalyst to form an enolate, which can then act as a nucleophile in various reactions.
A highly relevant transformation is the organocatalytic Michael addition. Studies on the Michael addition of nitroalkanes to 4-oxo-enoates have shown that this reaction can proceed with high yields and enantioselectivities in the presence of a suitable organocatalyst. rsc.orgdntb.gov.ua This provides a direct analogy for the functionalization of the keto-enolate of this compound. The general mechanism involves the formation of an enamine or enolate intermediate from the keto ester and the organocatalyst, which then attacks the Michael acceptor. mdpi.com
The conjugate addition of various carbon and heteroatom nucleophiles to α,β-unsaturated cyclic ketones under organocatalysis has been extensively studied and provides a framework for predicting the reactivity of this compound. mdpi.com Organocatalytic conjugate addition of cyclic 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters has also been reported, further highlighting the potential for Michael additions. researchgate.net
| Organocatalyst Type | Nucleophile | Reaction Type | Product | Reference |
| Chiral Amine | Nitroalkane | Michael Addition | γ-Nitro-β-keto ester | rsc.orgdntb.gov.ua |
| Cinchona Alkaloid Derivative | 1,3-Dicarbonyl Compound | Michael Addition | Adduct of keto ester and dicarbonyl | researchgate.net |
| Proline Derivative | Aldehyde | Aldol Reaction | β-Hydroxy-γ,δ-unsaturated-α-keto ester | mdpi.com |
Elucidation of Reaction Mechanisms
Kinetic Studies and Mechanistic Pathways
The formation of the enolate from the β-keto ester is a critical step in many of its reactions. The regioselectivity of this enolate formation is governed by kinetic versus thermodynamic control. The kinetic enolate is formed by deprotonation of the less hindered α-proton, while the thermodynamic enolate is the more substituted, and thus more stable, enolate. udel.edufiveable.memasterorganicchemistry.com The choice of base, temperature, and solvent can influence which enolate is preferentially formed. udel.edufiveable.memasterorganicchemistry.com Strong, bulky bases at low temperatures favor the kinetic enolate, whereas weaker bases at higher temperatures allow for equilibration to the thermodynamic enolate. udel.edufiveable.memasterorganicchemistry.com
Influence of Electronic and Steric Factors on Reactivity
The reactivity of this compound is significantly influenced by both electronic and steric factors. Electronically, the carbonyl group of the ester and the ketone both withdraw electron density, making the β-carbon of the unsaturated system electrophilic and the α-protons acidic. ncert.nic.in The presence of two alkyl groups on the ketone in aldehydes versus ketones reduces the electrophilicity of the carbonyl carbon in the latter, making aldehydes generally more reactive in nucleophilic additions. ncert.nic.in
Steric hindrance plays a crucial role in directing the approach of nucleophiles and catalysts. In organocatalytic reactions, the stereochemical outcome is often determined by the steric interactions between the substrate, catalyst, and reagent in the transition state. For instance, in the Michael addition of nucleophiles to enones, the facial selectivity is controlled by the chiral environment created by the organocatalyst. mdpi.com Similarly, steric hindrance around the α-protons can influence the formation of the kinetic versus the thermodynamic enolate. udel.edumasterorganicchemistry.com The geometry of the coordination of a Lewis acid to a carbonyl compound, which can influence reactivity, is also dependent on the balance between steric and electronic effects. rsc.org
Applications of E Ethyl 3 Oxohex 4 Enoate As a Synthetic Intermediate
Precursor in Complex Natural Product Synthesis
The structural features of (E)-Ethyl 3-oxohex-4-enoate make it an important building block in the total synthesis of various natural products. Its ability to participate in diverse chemical transformations allows for the efficient assembly of complex molecular architectures.
Polyketides are a large and structurally diverse class of natural products synthesized through the repeated condensation of acyl-CoA thioesters. The fundamental β-ketoester functionality is a recurring motif in polyketide biosynthesis and synthesis. While direct enzymatic incorporation of this compound is not a standard biosynthetic route, its structure mimics that of a nascent polyketide chain.
As a γ,δ-unsaturated β-ketoester, it serves as a valuable C6 building block in synthetic strategies. Chemists can utilize the ester and ketone groups for Claisen-type condensations to extend the carbon chain, while the double bond can be used for subsequent stereoselective modifications such as epoxidation, dihydroxylation, or hydrogenation. This allows for the introduction of specific stereocenters and functionalities characteristic of complex polyketide structures. For instance, it can be envisioned as a precursor for fragments of macrolide antibiotics or other polyketide-derived bioactive compounds.
Flavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 carbon framework. Several synthetic methods for constructing the core flavonoid scaffold rely on β-ketoester intermediates. One such classical method is the Mentzer pyrone synthesis, which involves the condensation of a phenol (B47542) with a β-ketoester to form a 4-hydroxycoumarin, which can then be further elaborated into flavone (B191248) derivatives. mdpi.com
In this context, this compound can react with substituted phenols under acidic or thermal conditions to yield coumarins bearing an unsaturated propenyl side chain. This side chain offers a handle for further chemical modification, enabling the synthesis of novel flavonoid analogs that are not readily accessible from natural sources. The general scheme for this application is outlined in the table below.
| Reaction Type | Reactant 1 | Reactant 2 | Product Core Structure | Potential Application |
| Mentzer Pyrone Synthesis | Substituted Phenol | This compound | 4-hydroxycoumarin with propenyl side chain | Synthesis of novel flavonoid and coumarin (B35378) derivatives |
This approach is valuable for creating libraries of flavonoid-based compounds for biological screening, as modifications on the side chain can significantly influence pharmacological activity.
Many sesquiterpenes, particularly those belonging to the guaianolide family, feature a core cyclopentane (B165970) or cycloheptane (B1346806) ring fused to a lactone. nih.govresearchgate.net A powerful strategy for constructing the five-membered carbocyclic ring common to many of these natural products is the Nazarov cyclization. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgresearchgate.net
This compound, as a γ,δ-unsaturated β-ketoester, is a strategic precursor to the requisite divinyl ketone substrates for the Nazarov cyclization. Through standard organic transformations, such as α-vinylation or a Wittig-type reaction at the ketone, the compound can be converted into a divinyl β-ketoester. Subsequent acid-catalyzed cyclization would then generate a cyclopentenone ring, a key intermediate that can be carried forward to complex terpenoid and sesquiterpene architectures. researchgate.net This synthetic route provides a convergent and efficient pathway to these challenging molecular targets.
| Synthetic Strategy | Key Reaction | Intermediate | Target Core Structure | Relevance |
| Terpenoid Synthesis | Nazarov Cyclization | Divinyl β-ketoester | Cyclopentenone | Access to sesquiterpene and prostaglandin (B15479496) skeletons wikipedia.org |
Role in the Construction of Advanced Heterocyclic Systems
β-Keto esters are well-established and highly versatile substrates for the synthesis of a wide variety of heterocyclic compounds, including pyrimidines, pyrroles, and quinolines. researchgate.net The 1,3-dicarbonyl relationship within the β-ketoester moiety allows it to react with binucleophiles to form stable five- or six-membered rings.
This compound is particularly useful in this regard for synthesizing heterocycles functionalized with an unsaturated side chain. For example, in the Biginelli reaction or related pyrimidine (B1678525) syntheses, it can condense with urea (B33335) or amidine derivatives to form dihydropyrimidine (B8664642) or pyrimidine rings. organic-chemistry.org The resulting (E)-prop-1-en-1-yl substituent on the heterocyclic core can then be used for further diversification through reactions like cross-coupling, metathesis, or cycloaddition, providing access to complex and densely functionalized heterocyclic systems.
| Heterocyclic System | Co-reactant | Reaction Type | Key Feature |
| Pyrimidines | Urea / Amidine | Condensation / Cyclization | Produces a pyrimidine core with a propenyl side chain for further modification |
| Pyrroles | Amines / Amino acids | Paal-Knorr type synthesis | Forms functionalized pyrroles |
| Pyrazoles | Hydrazine (B178648) | Condensation | Constructs the pyrazole (B372694) ring |
Development of Specialized Organic Probes and Materials
The unique reactivity of γ,δ-unsaturated β-keto esters like this compound makes them valuable starting materials for the synthesis of specialized chiral molecules. An emerging application is in the field of asymmetric organocatalysis to produce compounds with specific biological or material properties.
Recent research has demonstrated the organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov Using a cinchona-derived organocatalyst, these substrates can be converted into δ-peroxy-β-keto esters with high enantioselectivity. These chiral peroxide compounds are significant because the 1,2-dioxolane motif is present in numerous bioactive natural products with potent pharmacological activities. nih.gov
Furthermore, the resulting δ-peroxy-β-keto esters can be readily transformed into chiral δ-hydroxy-β-keto esters or cyclized to form chiral 1,2-dioxolanes. nih.gov These molecules serve as valuable chiral building blocks for the synthesis of complex natural products and can be considered specialized organic probes for investigating biological pathways.
| Transformation | Catalyst/Reagent | Product Type | Significance |
| Asymmetric Peroxidation | Cinchona-derived organocatalyst / Hydroperoxide | Chiral δ-peroxy-β-keto ester | Access to enantiomerically enriched building blocks nih.gov |
| Reduction | Reducing Agent (e.g., NaBH4) | Chiral δ-hydroxy-β-keto ester | Versatile chiral intermediate |
| Cyclization | Dehydrating Agent (e.g., P2O5) | Chiral 1,2-dioxolane | Core structure of bioactive natural products nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (E)-Ethyl 3-oxohex-4-enoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to unambiguously assign its stereochemistry and confirm its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different proton environments in the molecule. The stereochemistry of the C4=C5 double bond as E (trans) is a key feature. This is typically confirmed by the magnitude of the vicinal coupling constant (³J) between the olefinic protons at C4 and C5. For a trans configuration, this coupling constant is expected to be in the range of 12-18 Hz, a significantly larger value than that for the corresponding Z (cis) isomer (typically 6-12 Hz).
Expected ¹H NMR Data:
Ethyl group (-OCH₂CH₃): A quartet for the methylene (B1212753) protons (-OCH₂) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃).
Methylene group (-CH₂-): A singlet or a pair of doublets for the protons at C2, situated between the ester and keto carbonyl groups.
Olefinic protons (=CH-CH=): Two distinct multiplets for the protons at C4 and C5. The proton at C5 will be coupled to the protons of the methyl group at C6, resulting in a doublet of quartets, while the proton at C4 will appear as a doublet of doublets due to coupling with the C5 proton and the C2 protons.
Methyl group (-CH₃): A doublet for the protons at C6, coupled to the olefinic proton at C5.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts are indicative of the functional groups present.
Expected ¹³C NMR Data:
Carbonyl carbons (C=O): Two distinct signals in the downfield region (typically δ 160-210 ppm), corresponding to the ester carbonyl (C1) and the keto carbonyl (C3).
Olefinic carbons (=C-C=): Two signals in the olefinic region (typically δ 100-150 ppm) for C4 and C5.
Ethyl group carbons (-OCH₂CH₃): Signals for the methylene and methyl carbons.
Methylene carbon (-CH₂-): A signal for the C2 carbon.
Methyl carbon (-CH₃): A signal for the C6 carbon.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the olefinic protons at C4 and C5, and between the C5 proton and the C6 methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is particularly powerful. For the (E)-isomer, a NOE correlation would be expected between the C2 protons and the C5 proton, while no significant NOE would be observed between the C4 and C5 protons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~167 |
| 2 | ~3.5 (s) | ~50 |
| 3 | - | ~195 |
| 4 | ~6.2 (d, J ≈ 16 Hz) | ~130 |
| 5 | ~6.9 (dq, J ≈ 16, 7 Hz) | ~145 |
| 6 | ~1.9 (d, J ≈ 7 Hz) | ~18 |
| 7 (OCH₂) | ~4.2 (q, J ≈ 7 Hz) | ~61 |
| 8 (CH₃) | ~1.3 (t, J ≈ 7 Hz) | ~14 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₂O₃), the expected monoisotopic mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within 5 ppm).
Molecular Formula Determination:
Calculated Monoisotopic Mass: 156.07864 Da
Expected HRMS Result: An [M+H]⁺ ion at m/z 157.0860 or an [M+Na]⁺ ion at m/z 179.0680.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters and ketones would be expected.
Plausible Fragmentation Pathways:
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, it could lead to the loss of propene (C₃H₆) from the molecular ion.
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. This could result in the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group from the other side of the keto group.
Loss of Ethylene: From the ethyl ester moiety via a rearrangement process.
Decarbonylation: Loss of a carbon monoxide (CO) molecule.
Interactive Data Table: Predicted HRMS Fragmentation for this compound
| Fragment Ion (m/z) | Possible Structure/Loss |
| 156 | [M]⁺ |
| 111 | [M - OCH₂CH₃]⁺ |
| 99 | [M - CH₂CH=CHCH₃]⁺ |
| 83 | [M - CO - OCH₂CH₃]⁺ |
| 69 | [CH₃CH=CHCO]⁺ |
| 43 | [CH₃CO]⁺ |
Vibrational Spectroscopy (IR) for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester, ketone, and carbon-carbon double bond.
Characteristic IR Absorption Bands:
C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.
C=O Stretch (Ketone): Another strong absorption band, typically at a lower wavenumber than the ester due to conjugation with the C=C double bond, is expected around 1670-1690 cm⁻¹.
C=C Stretch: A medium intensity absorption band for the conjugated carbon-carbon double bond would appear in the region of 1600-1650 cm⁻¹.
C-O Stretch (Ester): A strong, characteristic absorption band in the fingerprint region, typically between 1000-1300 cm⁻¹.
=C-H Bending: For the trans double bond, a characteristic out-of-plane bending vibration is expected around 960-980 cm⁻¹, which is a strong indicator of the (E)-stereochemistry.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Ester C=O | Stretch | ~1740 | Strong |
| Ketone C=O | Stretch | ~1680 | Strong |
| Alkene C=C | Stretch | ~1630 | Medium |
| Ester C-O | Stretch | ~1200 | Strong |
| trans =C-H | Bend (out-of-plane) | ~970 | Medium-Strong |
| C-H (sp³ and sp²) | Stretch | 2850-3100 | Medium |
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Stereochemistry
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. Since this compound is likely a liquid or a low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative.
Methodology:
Derivative Formation: A common strategy is to introduce a heavy atom into the molecule, which facilitates the determination of the absolute configuration. This could be achieved by, for example, forming a salt or a co-crystal with a chiral acid or base containing a heavy atom like bromine or iodine.
Crystal Growth: Slow evaporation of a suitable solvent from a solution of the derivative is a common method for growing single crystals of sufficient quality for X-ray diffraction.
Data Collection and Structure Solution: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve the crystal structure, providing a detailed map of the electron density and thus the precise arrangement of atoms in the crystal lattice.
While no specific X-ray crystal structure of a derivative of this compound has been reported in the literature, this technique remains the gold standard for unambiguous determination of absolute stereochemistry should a chiral center be introduced into the molecule.
Theoretical and Computational Chemistry Studies on E Ethyl 3 Oxohex 4 Enoate
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Detailed Density Functional Theory (DFT) calculations specifically elucidating the reaction mechanisms involving (E)-Ethyl 3-oxohex-4-enoate are not extensively available in publicly accessible research literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which can provide valuable insights into reaction pathways, transition states, and activation energies. Such studies would be instrumental in understanding, for example, the mechanisms of its synthesis, its role in Michael additions, or its behavior in cycloaddition reactions. However, at present, specific DFT-based mechanistic studies on this particular compound have not been reported in a manner that would allow for a detailed discussion of its reaction coordinates or energetic profiles.
Conformational Analysis and Investigation of Stereoisomerism (E/Z Isomerization)
A comprehensive computational analysis of the conformational landscape and the dynamics of E/Z isomerization for this compound has not been the specific subject of published research. Conformational analysis would involve identifying the most stable arrangements of the molecule by calculating the potential energy surface as a function of dihedral angles. The "E" designation in its name specifies the configuration around the C4=C5 double bond, indicating that the higher priority groups on each carbon are on opposite sides.
The investigation of E/Z isomerization would involve calculating the energy barrier for rotation around this carbon-carbon double bond. This process typically involves a high-energy transition state where the p-orbital overlap is broken. Computational methods could predict the activation energy for this isomerization, which would indicate the stability of the E-isomer and the conditions required to convert it to the Z-isomer. While the principles of E/Z isomerization are well-understood for various classes of compounds, specific quantitative data, such as the energy barrier for this compound, is not available in the current literature.
Quantum Chemical Investigations of Electronic Structure and Reactivity Predictions
Quantum chemical investigations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, such studies would typically involve calculating molecular orbitals (like the HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations would help in predicting the molecule's reactivity towards nucleophiles and electrophiles.
Biochemical and Enzymatic Transformations in in Vitro Systems
Substrate Recognition and Conversion by Oxidoreductases
No published studies were identified that describe the specific recognition and conversion of (E)-Ethyl 3-oxohex-4-enoate by oxidoreductases. Research in this area would be required to determine which enzymes recognize this molecule as a substrate, the efficiency of the conversion, and the stereochemical outcome of the reduction.
Biocatalytic Approaches for Chiral Derivatization and Functionalization
There is no available information on the use of biocatalysis for the chiral derivatization or functionalization of this compound. Such research would be necessary to develop enzymatic methods for producing valuable chiral building blocks from this substrate.
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly pivotal in designing synthetic routes for compounds like (E)-Ethyl 3-oxohex-4-enoate. Future research is focused on minimizing environmental impact by improving atom economy, utilizing renewable resources, and reducing hazardous waste.
One promising area is the use of biocatalysts, such as enzymes, to facilitate synthesis under mild, environmentally benign conditions. Lipases, for example, have been successfully employed for the preparation of chiral β-keto esters through transesterification in solvent-free conditions. google.comrsc.org This approach not only offers high chemo- and stereoselectivity but also simplifies downstream processing. google.com Research into new fatty β-ketoesters from renewable resources like oleic and linoleic acids using reagents such as Meldrum's acid further highlights the shift towards sustainable feedstocks. researchgate.netrsc.org These methods reduce reliance on petrochemical-based starting materials and often lead to higher yields and cleaner reaction profiles. researchgate.net
Another key trend is the development of solvent-free or green solvent-based reaction protocols. nih.govnih.gov For instance, the synthesis of β-ketoesters via transesterification has been achieved under catalyst-free and solvent-free conditions, significantly reducing the environmental footprint of the process. researchgate.net These methodologies align with the core tenets of green chemistry by eliminating volatile organic compounds and minimizing waste generation. nih.govnih.gov
| Green Chemistry Approach | Key Advantages | Relevant Compound Class |
| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, solvent-free options, production of optically active compounds. google.com | β-keto esters google.com |
| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of natural resources (e.g., fatty acids). researchgate.netrsc.org | Fatty β-ketoesters researchgate.netrsc.org |
| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified purification, reduced waste. researchgate.net | β-ketoesters researchgate.net |
| Microwave-Assisted Synthesis | Shorter reaction times, high product efficiency. | Fatty acetoacetates |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. Its integration into the synthesis of this compound and related compounds offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.
Automated flow synthesis platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and product purity. This technology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The telescoped and convergent multistep flow synthesis of complex molecules, such as 1,2,4-triazoles from intermediates like ethyl isocyanoacetate, demonstrates the power of this approach to streamline production and reduce manual interventions. researchgate.net
The future of synthesizing compounds like this compound will likely involve highly automated, multi-step flow systems. These platforms can integrate synthesis, purification, and analysis into a single, continuous operation, accelerating development and manufacturing while minimizing human error and resource consumption.
| Feature of Flow Chemistry | Advantage in Synthesis |
| Precise Parameter Control | Higher yields, increased product purity, better reproducibility. |
| Enhanced Safety | Smaller reaction volumes, better heat dissipation, safe handling of hazardous reagents. |
| Scalability | Seamless transition from laboratory to production scale by extending operation time. |
| Automation & Integration | Reduced manual handling, integration of synthesis and purification, real-time monitoring. researchgate.net |
Expanding the Reactivity Scope via Novel Catalytic Systems
The reactivity of β,γ-unsaturated ketoesters like this compound is a rich area of exploration, with novel catalytic systems continuously expanding its synthetic utility. Because of their multiple reactive sites, these compounds can participate in a wide array of transformations, including 1,4-additions, 1,2-additions, and various cycloaddition reactions. nih.govsioc-journal.cn
Recent advancements include the development of sophisticated organocatalysts and chiral Lewis acid catalysts that can facilitate highly enantioselective reactions. nih.govacs.org For instance, palladium-catalyzed reactions of allyl β-keto carboxylates have opened new pathways for producing α-allyl ketones and α,β-unsaturated ketones via intermediates like π-allylpalladium enolates. nih.gov Similarly, copper-catalyzed systems have been developed for the highly stereoselective synthesis of both (Z)- and (E)-β,γ-unsaturated ketones. nih.gov
Furthermore, new catalytic methods are enabling transformations that were previously challenging. Nickelocene catalysis, for example, has been used for the direct α-amidation of β-keto esters, providing a convergent route to α-amidated products with broad substrate tolerance. nih.gov These innovative catalytic approaches are crucial for creating complex molecular architectures with high precision and efficiency, paving the way for the discovery of new materials and biologically active compounds derived from this compound. nih.gov
| Catalytic System | Transformation Type | Key Outcome |
| Palladium Catalysis | Decarboxylative Allylation | Synthesis of α-allyl ketones and α,β-unsaturated ketones. nih.gov |
| Copper Catalysis | Stereoselective Acylation | Enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones. nih.gov |
| Organocatalysis | Asymmetric Transformations | Stereoselective construction of chiral β-ketoester-containing compounds. acs.org |
| Nickelocene Catalysis | α-Amidation | Direct and convergent synthesis of α-amidated β-keto esters. nih.gov |
| Chiral Scandium(III) Complexes | Enantioselective Homologation | Synthesis of optically active β-keto esters with all-carbon quaternary centers. organic-chemistry.org |
Development of Advanced Analytical Techniques for Real-time Monitoring
The shift towards continuous manufacturing and automated synthesis necessitates the development of advanced analytical techniques for real-time reaction monitoring. Process Analytical Technology (PAT) is becoming indispensable for understanding and controlling the synthesis of compounds like this compound, particularly within flow chemistry setups.
The integration of multiple, complementary analytical tools allows for a comprehensive, data-rich understanding of the reaction as it occurs. Spectroscopic methods such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, along with online chromatography techniques like ultra-high-performance liquid chromatography (UHPLC), provide continuous data on the concentration of reactants, intermediates, and products.
This real-time analysis enables dynamic optimization and control of the manufacturing process, ensuring consistent product quality and maximizing yield. For example, in a multi-step synthesis, different PAT tools can be assigned to monitor specific stages of the reaction sequence, providing a complete picture of the entire process. This data-driven approach is fundamental to implementing robust and efficient production of this compound in the future.
Q & A
Basic: What are the optimal conditions for synthesizing (E)-Ethyl 3-oxohex-4-enoate to maximize yield and purity?
Methodological Answer:
The synthesis typically involves a Claisen condensation between ethyl acetoacetate and an α,β-unsaturated aldehyde under basic conditions. Key parameters include:
- Temperature: Maintain 0–5°C during the condensation step to minimize side reactions.
- Reagent Ratio: Use a 1:1.2 molar ratio of ethyl acetoacetate to aldehyde to drive the reaction to completion.
- Purification: Fractional distillation under reduced pressure (20 mmHg) yields >95% purity. Monitor stereochemical integrity via NMR (δ 5.8–6.2 ppm for the trans-alkene proton) to confirm the E-configuration .
Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement can unambiguously determine bond angles, torsion angles, and stereochemistry. For example:
- Double Bond Configuration: The C=C bond length (~1.34 Å) and planarity of the alkene moiety confirm the E-isomer.
- Ketone Positioning: Electron density maps differentiate between keto-enol tautomers. Hydrogen-bonding patterns (e.g., C=O···H interactions) are analyzed using SHELXPRO to validate intermolecular packing .
Basic: Which spectroscopic methods effectively characterize this compound, and how can its E-isomer be distinguished from Z-isomer contaminants?
Methodological Answer:
- NMR: NMR shows distinct coupling constants ( Hz for E vs. Hz for Z).
- IR: The conjugated ketone (C=O stretch at ~1715 cm) and ester (C=O at ~1740 cm) peaks are diagnostic.
- MS: Molecular ion peaks at m/z 156 [M] and fragmentation patterns (e.g., loss of -OEt group) confirm the structure. Cross-validate with GC-MS to detect Z-isomer traces (<2%) .
Advanced: How can conflicting computational (DFT) and experimental data on conformational stability be systematically analyzed?
Methodological Answer:
- Energy Comparisons: Calculate Gibbs free energy differences between conformers using DFT (B3LYP/6-311+G(d,p)). Compare with SCXRD-derived torsion angles.
- Solvent Effects: Incorporate polarizable continuum models (PCM) in simulations to account for solvent interactions absent in crystallographic data.
- Error Analysis: Quantify discrepancies using root-mean-square deviation (RMSD) between computed and experimental geometries. Reconcile outliers by revisiting basis set choices or experimental conditions (e.g., crystal packing forces) .
Basic: What strategies maintain stereochemical integrity during storage and handling of this compound?
Methodological Answer:
- Storage: Keep at –20°C in amber vials under inert gas (N/Ar) to prevent photochemical isomerization or hydrolysis.
- Handling: Use anhydrous solvents (e.g., dry THF) during reactions. Monitor purity via NMR every 2–3 weeks to detect degradation (<5% threshold) .
Advanced: What methodologies determine hydrogen-bonding networks in crystalline this compound, and how do these influence solid-state reactivity?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs) using SHELXL -derived crystallographic data.
- Reactivity Studies: Compare melt-phase vs. solid-state reactions. For example, thermal decarboxylation rates correlate with C=O···H bond strengths (determined by DSC and SCXRD). Hydrogen-bonded dimers may slow reactivity by stabilizing the crystal lattice .
Basic: How should kinetic studies be designed to evaluate nucleophilic addition reactivity under varying catalytic conditions?
Methodological Answer:
- Experimental Setup: Use stopped-flow UV-Vis spectroscopy to monitor enolate formation rates with different bases (e.g., LDA vs. NaH).
- Variables: Test solvent polarity (THF vs. DMF), temperature (25–60°C), and catalyst loading (1–5 mol%).
- Data Analysis: Fit rate constants () to the Eyring equation to extract activation parameters (, ) .
Advanced: What statistical approaches reconcile discrepancies in published thermodynamic data (e.g., enthalpy of formation)?
Methodological Answer:
- Meta-Analysis: Apply weighted least squares regression to aggregated data from 5–10 studies, prioritizing methods with calibrated instruments (e.g., bomb calorimetry).
- Uncertainty Propagation: Use Monte Carlo simulations to quantify error contributions from measurement techniques.
- Validation: Cross-check with high-level ab initio calculations (e.g., CCSD(T)/CBS) to identify outliers caused by experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
